

"physicochemical properties of α -Ketoisocaproic acid"

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Compound of Interest

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An In-Depth Technical Guide to the Physicochemical Properties of α -Ketoisocaproic Acid

Introduction

α -Ketoisocaproic acid (α -KIC), also known as 4-methyl-2-oxovaleric acid, is a critical intermediate in the metabolic pathway of the essential branched-chain amino acid, L-leucine.^[1] ^[2] As a branched-chain keto acid (BCKA), it plays a pivotal role in various physiological processes, including protein synthesis and energy metabolism.^[3]^[4] Its clinical significance is most notably highlighted in the context of inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), where a deficiency in the branched-chain α -keto acid dehydrogenase (BCKAD) complex leads to the accumulation of α -KIC and other BCKAs in tissues and bodily fluids.^[5]^[6]^[7] This accumulation is associated with severe neurological damage, underscoring the importance of understanding its fundamental properties for diagnostic and therapeutic development.^[8] This guide provides a comprehensive overview of the core physicochemical properties of α -KIC, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

α -Ketoisocaproic acid is systematically named 4-methyl-2-oxopentanoic acid.^[9] It is a 2-oxo monocarboxylic acid characterized by a valeric acid backbone with a ketone group at the C-2 position and a methyl group at the C-4 position.^[9]

- CAS Number: 816-66-0^[1]^[10]

- Molecular Formula: C₆H₁₀O₃[\[1\]](#)[\[11\]](#)
- Molecular Weight: 130.14 g/mol [\[1\]](#)[\[10\]](#)
- Synonyms: 2-Ketoisocaproate, α -Ketoisocaproate, 2-Oxoisocaproic Acid, KIC, 4-methyl-2-oxovaleric acid, Ketoleucine.[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

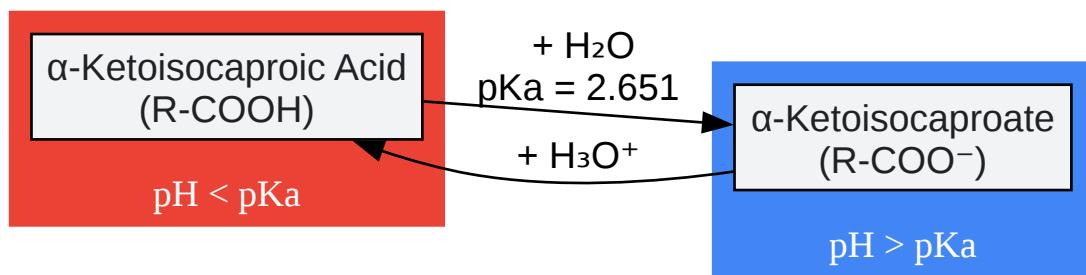
Caption: Chemical structure of α -Ketoisocaproic acid.

Core Physicochemical Properties

The physical and chemical characteristics of α -KIC are fundamental to its behavior in biological systems and analytical procedures. At room temperature, it exists as a liquid.[\[5\]](#)[\[11\]](#) A summary of its key properties is presented below.

Property	Value	Source(s)
Physical State	Liquid	[5] [11]
Melting Point	8 to 10 °C (46 to 50 °F)	[1]
Boiling Point	85 °C (185 °F) at 13 mmHg	[1]
Acidity (pKa)	2.651	[1]
Log P (Octanol/Water)	0.133 - 0.531	[1] [10]
Solubility	Soluble in Ethanol, DMSO, DMF (~30 mg/mL)	[5] [11] [12]

The pKa value of 2.651 indicates that α -KIC is a relatively strong organic acid and will be predominantly in its ionized form, α -ketoisocaproate, at physiological pH.[\[1\]](#) The partition coefficient (Log P) suggests moderate lipophilicity.



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Caption: Ionization equilibrium of α -KIC.

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and quantification of α -KIC.

- UV-Vis Spectroscopy: There are conflicting reports for the maximum absorbance (λ_{max}) of α -KIC. Several sources report a λ_{max} of 241 nm, which is typical for α -keto acids.[11][12] Another source reports a λ_{max} of 335 nm.[13] This discrepancy may arise from differences in solvent conditions, pH, or the specific analytical method employed. For HPLC analysis, selecting a wavelength that provides the best signal-to-noise ratio for the specific mobile phase is crucial.[13]
- Mass Spectrometry (MS): In MS analysis, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), α -KIC is identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern. For quantification, stable isotope-labeled internal standards, such as [$^2\text{H}_7$] α -KIC or [$^{13}\text{C}_6$] α -KIC, are often employed to ensure high accuracy.[14][15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. While specific spectra are not detailed here, ^1H -NMR and ^{13}C -NMR are standard methods for confirming the chemical structure and purity of α -KIC standards.

Stability and Storage Considerations

As a reactive α -keto acid, α -KIC is susceptible to degradation, which can compromise experimental results.[16]

- Temperature: Elevated temperatures can promote decarboxylation. All extraction and handling steps should ideally be performed on ice or at 4°C.[16]
- pH: Both highly acidic and alkaline conditions can catalyze degradation.[16]
- Oxidation: The keto group is susceptible to oxidation. Samples should be protected from exposure to strong oxidizing agents and reactive oxygen species.[16]
- Enzymatic Activity: In biological samples, residual enzyme activity can continue to metabolize α -KIC. Rapid quenching, for example, through protein precipitation with a cold organic solvent like methanol, is essential.[16]

For long-term stability, α -KIC and its extracts should be stored at -20°C or -80°C in tightly sealed containers, protected from light.[12][16]

Analytical Methodologies

Accurate quantification of α -KIC in biological matrices is crucial for research and clinical diagnostics. HPLC and GC-MS are the most common analytical techniques.[17]

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity but requires derivatization to increase the volatility of α -KIC.

Causality: α -Keto acids are not sufficiently volatile for direct GC analysis. Derivatization, typically through oximation and silylation, converts the polar carboxyl and keto groups into more volatile and thermally stable derivatives, enabling chromatographic separation and mass spectrometric detection.[14][17]

Step-by-Step Methodology:

- Sample Preparation & Protein Precipitation:
 - To 50 μ L of plasma or serum, add an internal standard (e.g., [$^2\text{H}_3$] α -KIC).[14]
 - Add 200 μ L of ice-cold methanol to precipitate proteins.[16][18]

- Vortex vigorously for 1 minute.
- Incubate at -20°C for 30 minutes to ensure complete precipitation.
- Centrifuge at 13,000 x g for 15 minutes at 4°C.[16]
- Carefully transfer the supernatant to a new tube.[16]
- Solvent Evaporation:
 - Evaporate the solvent to complete dryness under a gentle stream of nitrogen at low temperature (<30°C).[16][17]
- Derivatization:
 - Perform oximation to stabilize the α -keto group.
 - Reconstitute the residue and derivatize with a trimethylsilylation reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).[17]
- GC-MS Analysis:
 - Column: Fused-silica capillary column (e.g., SE-30).[17]
 - Carrier Gas: Helium.
 - Injection: Inject the derivatized sample.
 - Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic molecular ions of the derivatized α -KIC and its internal standard for quantification.[14]
- Data Analysis:
 - Quantify α -KIC concentration by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.[14][17]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

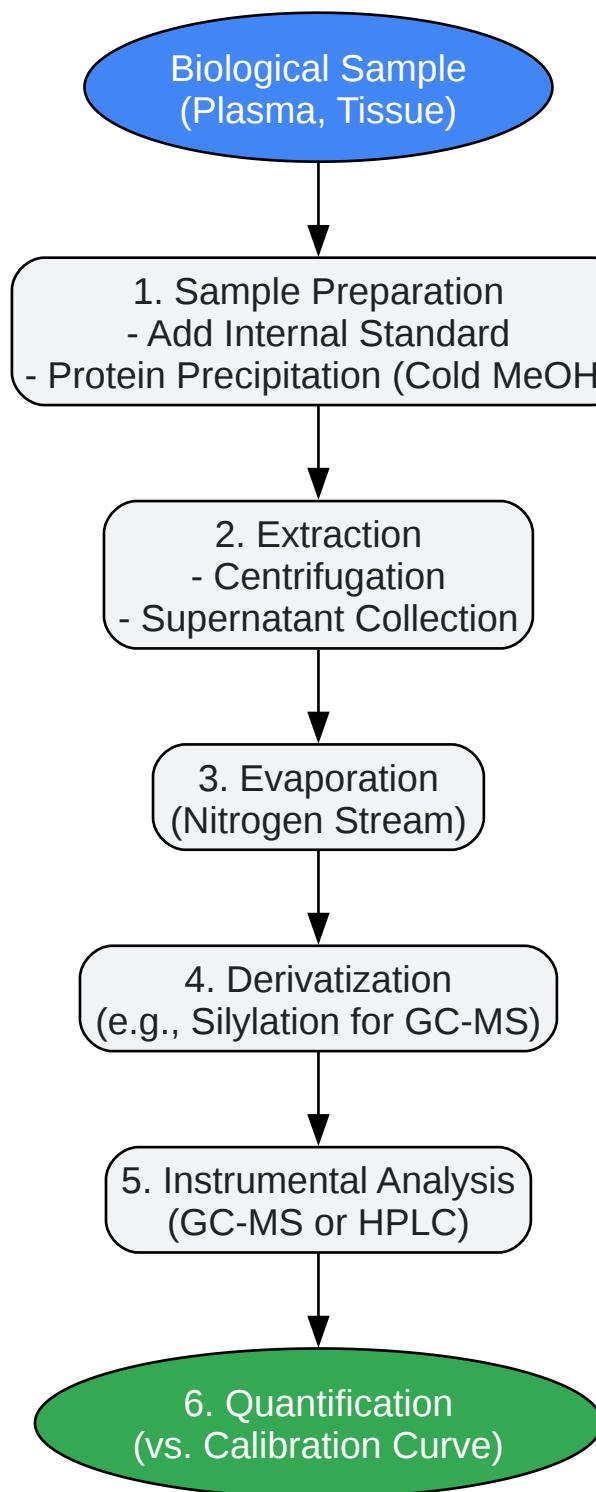
HPLC methods, often coupled with fluorescence or MS detection, provide robust quantification without the need for high-temperature analysis.

Causality: For enhanced sensitivity with UV or fluorescence detection, α -KIC can be derivatized with a fluorogenic reagent. This is particularly useful for detecting femtomole-level concentrations in complex matrices like brain tissue.[\[19\]](#)[\[20\]](#)

Step-by-Step Methodology (with Fluorescence Detection):

- Sample Preparation & Extraction:
 - Homogenize tissue or fluid samples in an appropriate acidic buffer.
 - Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering lipids and amino acids and isolate the α -keto acids.[\[19\]](#)
- Derivatization:
 - Add a derivatizing agent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) or 4,5-dimethoxy-1,2-diaminobenzene.[\[19\]](#)[\[20\]](#)[\[21\]](#)
 - Heat the mixture (e.g., 85°C for 45 minutes) to form a stable, fluorescent derivative.[\[21\]](#)
 - Cool the reaction on ice and dilute with a suitable buffer to optimize for injection.[\[20\]](#)[\[21\]](#)
- HPLC Analysis:
 - Column: C18 reverse-phase column.[\[10\]](#)[\[18\]](#)
 - Mobile Phase: A gradient of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic solvent (e.g., acetonitrile).[\[10\]](#)
 - Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivative.

- Data Analysis:
 - Identify the α -KIC derivative peak by its retention time.
 - Quantify using a calibration curve prepared from standards that have undergone the same extraction and derivatization process.[\[21\]](#)



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Caption: General workflow for α -KIC quantification.

Conclusion

α -Ketoisocaproic acid is a metabolically significant molecule whose physicochemical properties dictate its biological behavior and the analytical strategies required for its accurate measurement. Its acidic nature, moderate lipophilicity, and susceptibility to degradation are key considerations for researchers. Robust and validated analytical methods, such as GC-MS and HPLC, which account for its inherent instability through controlled extraction and derivatization, are essential for elucidating its role in health and disease. This guide provides the foundational knowledge required for professionals working with this important keto acid.

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